3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate
Overview
Description
3-[2,2-Dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate is a specialized chemical compound primarily used in polymer chemistry and materials science. Its molecular formula is C17H28O6, and it has a molecular weight of 328.40 g/mol . This compound is known for its unique structure, which includes multiple propoxy and prop-2-enoate groups, making it a valuable monomer for creating polymers with enhanced properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate typically involves the esterification of poly[oxy(methyl-1,2-ethanediyl)] with prop-2-enoic acid . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency . The process involves the careful control of reactant concentrations, temperature, and pressure to optimize the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2,2-Dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique mechanical and thermal properties.
Esterification: It can react with alcohols to form esters, which are useful in various applications.
Common Reagents and Conditions
Common reagents used in these reactions include free radical initiators for polymerization and acid catalysts for esterification . The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include high-performance polymers and esters with specific functional properties .
Scientific Research Applications
3-[2,2-Dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate has several scientific research applications:
Polymer Chemistry: It is used as a monomer to create polymers with enhanced mechanical and thermal properties.
Materials Science: The compound is integrated into materials to improve their durability and performance.
Biomedical Applications: Research is ongoing to explore its potential in drug delivery systems and medical devices due to its biocompatibility.
Mechanism of Action
The mechanism of action of 3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate involves its ability to undergo polymerization and esterification reactions. These reactions allow it to form strong covalent bonds with other molecules, leading to the creation of high-performance polymers and esters . The molecular targets and pathways involved include the activation of free radicals and the formation of ester linkages .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-hydroxypropionic acid: Known for its use in polymer synthesis.
2,2-Dimethyl-1,3-propanediol: Used in the production of polyesters and polyurethanes.
Uniqueness
What sets 3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate apart is its unique structure, which allows for the formation of polymers with superior mechanical and thermal properties . Its multiple functional groups provide versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O6/c1-5-15(18)22-11-7-9-20-13-17(3,4)14-21-10-8-12-23-16(19)6-2/h5-6H,1-2,7-14H2,3-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGDHQASSFDDLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCCCOC(=O)C=C)COCCCOC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912050 | |
Record name | [(2,2-Dimethylpropane-1,3-diyl)bis(oxy)propane-3,1-diyl] diprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20912050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84170-74-1, 111216-02-5 | |
Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.,.alpha.'-(2,2-dimethyl-1,3-propanediyl)bis[.omega.-[(1-oxo-2-propen-1-yl)oxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [(2,2-Dimethylpropane-1,3-diyl)bis(oxy)propane-3,1-diyl] diprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20912050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Esterfification product of poly[oxy(methyl-1,2-ethanediyl)], .alpha.,.alpha.'-(2,2-dimethyl-1,3-propanediyl)bis[.omega.-hydroxy- and prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.448 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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